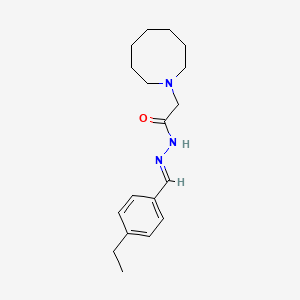
2-(1-azocanyl)-N'-(4-ethylbenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetohydrazide derivatives are synthesized through condensation reactions involving acyl hydrazines and aldehydes or ketones. These compounds are of interest due to their potential pharmacological activities and their role in synthesizing heterocyclic compounds.
Synthesis Analysis
The synthesis of acetohydrazide derivatives typically involves the reaction of an appropriate aldehyde with an acyl hydrazine. For instance, N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide was synthesized by reacting 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, showcasing a typical synthesis route for these compounds (Li Wei-hua et al., 2006).
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is often confirmed using techniques such as H-1 NMR, IR, and X-ray diffraction. For example, the structure of several derivatives was elucidated, showing monoclinic systems with specific space groups and demonstrating various intermolecular interactions that stabilize the compound (G. Sheng et al., 2015).
Chemical Reactions and Properties
Acetohydrazide derivatives participate in various chemical reactions, leading to the synthesis of complex molecules. Their chemical properties, such as reactivity with different chemical groups, are central to synthesizing novel compounds with potential biological activities.
Physical Properties Analysis
The physical properties of acetohydrazide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are often determined using spectroscopic and crystallographic methods.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and the potential for forming hydrogen bonds, are key factors in the application of acetohydrazide derivatives in medicinal chemistry and materials science. Studies show that these compounds exhibit significant urease inhibitory activities, highlighting their chemical reactivity (G. Sheng et al., 2015).
Aplicaciones Científicas De Investigación
Nonlinear Optical Applications
Hydrazones similar to the specified compound have been synthesized and investigated for their third-order nonlinear optical properties. These compounds exhibit significant two-photon absorption, making them potential candidates for optical device applications, such as optical limiters and switches. The nonlinear refractive index, absorption coefficient, and effective third-order susceptibility values are comparable with other known optical materials, underscoring their suitability for further exploration in optical technologies (Naseema et al., 2010).
Antibacterial and Enzyme Inhibition
Compounds featuring the azomethine group, akin to the chemical structure of interest, are known for their biological activities, including antibacterial and anti-enzymatic properties. Specific derivatives have been synthesized and evaluated for these activities, indicating their potential as leads for developing new antibacterial agents and enzyme inhibitors (Aziz‐ur‐Rehman et al., 2014).
Anticancer Activity
New derivatives of benzothiazole acylhydrazones have been synthesized and investigated for their anticancer properties. These compounds show promise in inhibiting the growth of various cancer cell lines, making them significant contributors to the field of medicinal chemistry and oncology research. The methodology for synthesizing these compounds and their effectiveness against specific cell lines underscores the potential of such chemicals in cancer therapy (Osmaniye et al., 2018).
Green Chemistry and Materials Science
The synthesis of hydrazone complexes through green chemistry approaches, such as mechanochemical syntheses, highlights the environmental benefits and innovative applications of these compounds in materials science. These complexes exhibit antimicrobial, antioxidant, and cytotoxic activities, providing a broad spectrum of potential applications in both healthcare and environmental protection (Fekri et al., 2014).
Crystal Growth and Characterization
The growth and characterization of organic single crystals related to hydrazones demonstrate their potential applications in nonlinear optics (NLO) and thermal stability studies. Such research is crucial for the development of new NLO materials and for understanding the physical properties that govern their performance (Zhang et al., 2011).
Propiedades
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-2-16-8-10-17(11-9-16)14-19-20-18(22)15-21-12-6-4-3-5-7-13-21/h8-11,14H,2-7,12-13,15H2,1H3,(H,20,22)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAUAIKBJZJEDC-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CN2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azocan-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

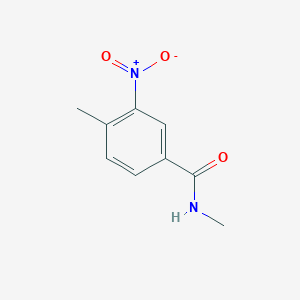
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)
![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)
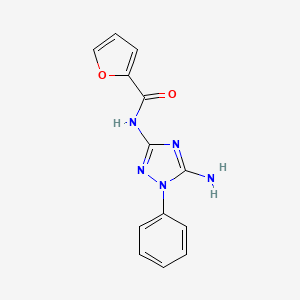
![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)
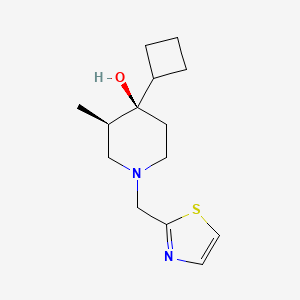
![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)
![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)
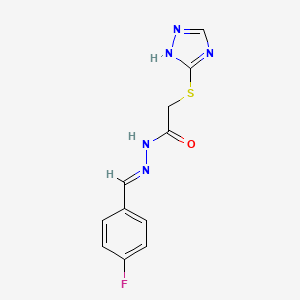
![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)
![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)
